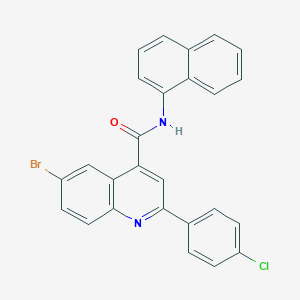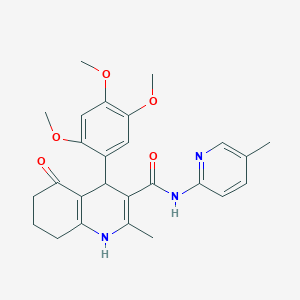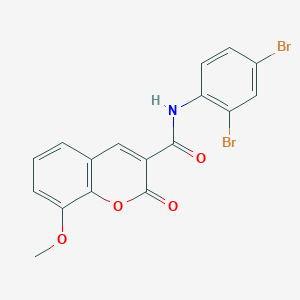![molecular formula C17H26N4O B451547 N-(1-ADAMANTYL)-N'-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA](/img/structure/B451547.png)
N-(1-ADAMANTYL)-N'-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea: is a synthetic organic compound that belongs to the class of ureas It is characterized by the presence of an adamantyl group and a pyrazolyl group, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions. The reaction yields the desired product in good yields, ranging from 67% to 92% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Material Science: The unique structural properties of the compound make it a candidate for developing new materials with specific mechanical and chemical properties.
Biological Research: The compound’s ability to interact with various enzymes and proteins makes it useful for studying biochemical pathways and developing new therapeutic agents.
作用机制
The mechanism of action of N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols. This inhibition can lead to various therapeutic effects, including reduced inflammation and improved cardiovascular health .
相似化合物的比较
1,3-Disubstituted Ureas: These compounds also contain urea groups and have been studied for their biological activities, including enzyme inhibition and therapeutic potential.
Pyrazole Derivatives: Compounds containing pyrazole groups exhibit diverse biological activities, such as analgesic, anti-inflammatory, and antitumor properties.
Uniqueness: N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is unique due to the presence of both adamantyl and pyrazolyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and its versatility in various scientific applications.
属性
分子式 |
C17H26N4O |
|---|---|
分子量 |
302.4g/mol |
IUPAC 名称 |
1-(1-adamantyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea |
InChI |
InChI=1S/C17H26N4O/c1-11-15(10-21(2)20-11)9-18-16(22)19-17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H2,18,19,22) |
InChI 键 |
MAVMBZVYYJEPDD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C |
规范 SMILES |
CC1=NN(C=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


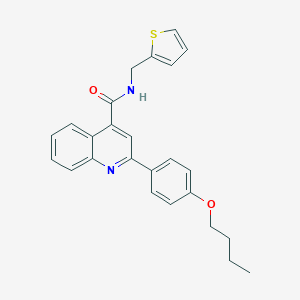
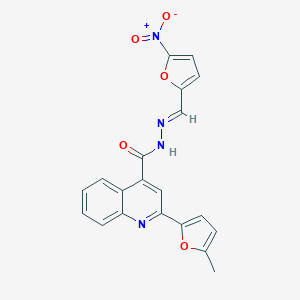
![propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451470.png)
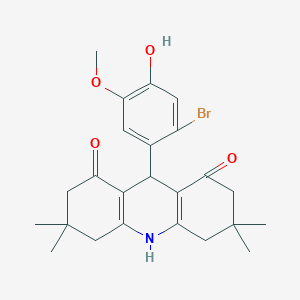
![3-chloro-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B451474.png)
![2-(4-ethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]quinoline](/img/structure/B451476.png)
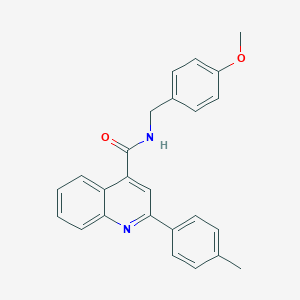
![Diethyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B451478.png)
![6-Ethyl-2-{[(2-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451479.png)
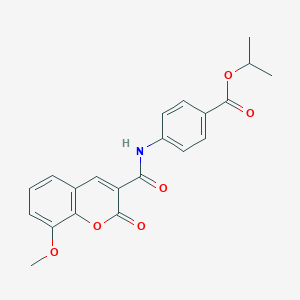
![4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451483.png)
